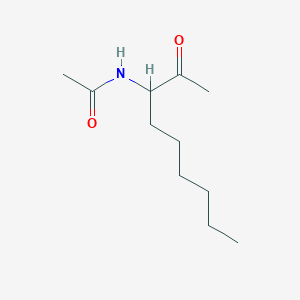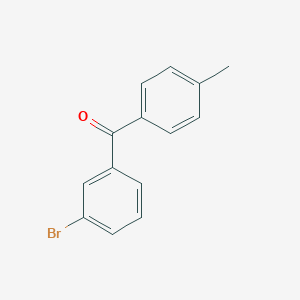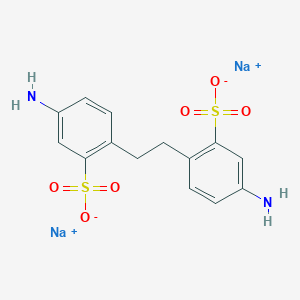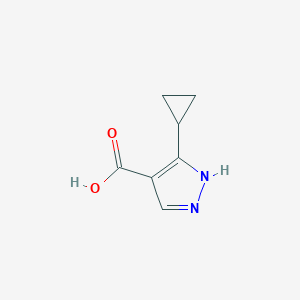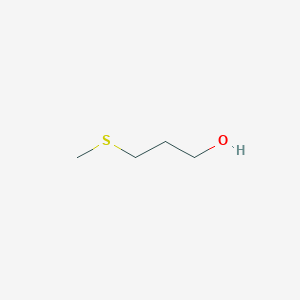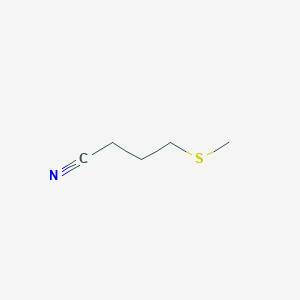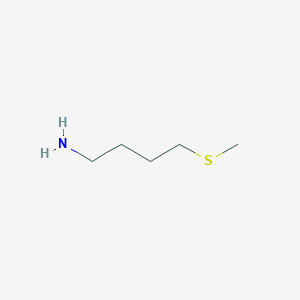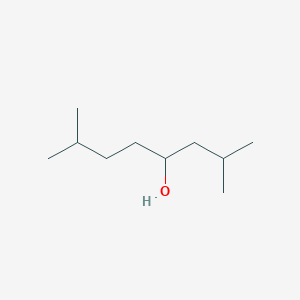
4,6-Dichloro-2-phenylquinoline
Overview
Description
Bax channel blocker is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. Bax is a pro-apoptotic member of the Bcl-2 protein family, which plays a crucial role in the regulation of apoptosis. By blocking the Bax channel, this compound prevents the release of cytochrome c from mitochondria, thereby inhibiting the apoptotic pathway .
Scientific Research Applications
Bax channel blocker has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Employed in research to understand the mechanisms of cell death and survival.
- Used to investigate the role of Bax in mitochondrial cytochrome c release and its impact on cellular apoptosis .
Medicine:
- Potential therapeutic applications in preventing unwanted cell death in diseases characterized by excessive apoptosis, such as neurodegenerative diseases and certain types of cancer .
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions: Bax channel blocker is a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Industrial Production Methods: Industrial production of Bax channel blocker involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in solid form and stored under desiccated conditions at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bax channel blocker primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can be facilitated by nucleophilic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include piperazine derivatives and solvents like DMSO.
Reaction Conditions: Ultrasonic techniques are often used to enhance the solubility of the compound in the reaction medium.
Major Products: The major product formed from these reactions is the Bax channel blocker itself, which is a 3,6-dibromocarbazole derivative with piperazine substituents .
Mechanism of Action
Bax channel blocker exerts its effects by inhibiting the activity of the Bax protein. Bax promotes cell death by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis. By blocking the Bax channel, the compound prevents this cascade, thereby preserving cell viability .
Similar Compounds:
p53 Inhibitors: Compounds like pifithrin-α and pifithrin-μ that inhibit the activity of p53, a protein involved in the regulation of apoptosis.
Uniqueness: Bax channel blocker is unique in its specific inhibition of Bax-mediated mitochondrial cytochrome c release. Unlike Bcl-2, which is anti-apoptotic, Bax channel blocker directly targets the pro-apoptotic activity of Bax. Additionally, while p53 inhibitors target a different pathway in apoptosis regulation, Bax channel blocker specifically modulates the mitochondrial pathway by inhibiting Bax .
properties
IUPAC Name |
4,6-dichloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLLVOLQPRLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544825 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100914-76-9 | |
| Record name | 4,6-Dichloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

